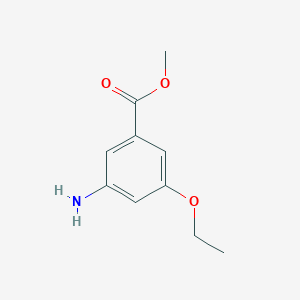

Methyl 3-amino-5-ethoxybenzoate

Vue d'ensemble

Description

“Methyl 3-amino-5-ethoxybenzoate” is a chemical compound with the CAS Number: 706792-04-3 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of “Methyl 3-amino-5-ethoxybenzoate” involves the use of palladium on activated carbon and hydrogen in methanol and water at 20℃ for 2.5 hours . Another method involves the use of ammonium formate in methanol and water at 50℃ for 2 hours .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-ethoxybenzoate” is stored in a refrigerator . . The country of origin is the US . The shipping temperature is room temperature .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Compounds

Research has demonstrated the utility of ethyl and methyl benzoate derivatives, including Methyl 3-amino-5-ethoxybenzoate, in synthesizing pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound with structural similarities to Methyl 3-amino-5-ethoxybenzoate, was used to produce derivatives with preliminary pharmacological activities. These derivatives were synthesized through various reactions, including bromination and reaction with thiourea or substituted thioureas, to yield a number of compounds with potential therapeutic applications (Chapman et al., 1971).

Antimicrobial Applications

Derivatives of Methyl 3-amino-5-ethoxybenzoate have been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, derived from ester ethoxycarbonylhydrazones, revealed that some of these compounds exhibit good to moderate activities against a range of microorganisms. This suggests that modifications of the Methyl 3-amino-5-ethoxybenzoate structure can lead to effective antimicrobial agents (Bektaş et al., 2007).

Biological Evaluation and Tubulin Inhibition

The structural core of Methyl 3-amino-5-ethoxybenzoate has been utilized in synthesizing new classes of antimitotic agents and tubulin inhibitors. A study involving the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, compounds related to Methyl 3-amino-5-ethoxybenzoate, identified new highly potent antiproliferative agents. These agents target tubulin at the colchicine binding site, leading to apoptotic cell death, showcasing the potential of Methyl 3-amino-5-ethoxybenzoate derivatives in cancer therapy (Romagnoli et al., 2008).

Fluorescent Sensor for Metal Ions

Compounds derived from Methyl 3-amino-5-ethoxybenzoate have been developed as fluorescent sensors for detecting metal ions. A study reported the synthesis of a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al^3+ ions. This sensor was synthesized by Schiff base condensation, demonstrating the versatility of Methyl 3-amino-5-ethoxybenzoate derivatives in developing tools for chemical sensing and biological imaging (Ye et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-amino-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBLDVGUKBPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-ethoxybenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)